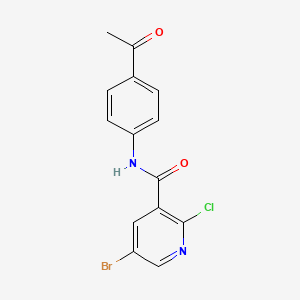![molecular formula C14H8N2O6S B12560614 1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- CAS No. 144482-85-9](/img/structure/B12560614.png)
1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen. The presence of the nitrophenylsulfonyl group further enhances its reactivity and potential utility in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- typically involves the selective activation of carbon-nitrogen triple bonds. One common method includes the use of rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters . This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of intermediate imino esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of homogeneous rhodium catalysis and vinylcarbene intermediates has been shown to be effective in producing isoindole derivatives with high yields .
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino-substituted isoindole derivatives.
Substitution: Various substituted isoindole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- involves the selective activation of carbon-nitrogen triple bonds. This activation facilitates the formation of unique fluorophores with aggregation-induced emission characteristics . These fluorophores can specifically light up lipid droplets in living cells, making them useful for biological imaging .
Comparación Con Compuestos Similares
Similar Compounds
1H-Isoindole-1,3(2H)-dithione: Similar in structure but contains sulfur atoms instead of oxygen.
1H-Isoindole-1,3(2H)-diimine: Contains imine groups instead of the nitrophenylsulfonyl group.
Uniqueness
Its ability to form aggregation-induced emission fluorophores sets it apart from other isoindole derivatives .
Propiedades
Número CAS |
144482-85-9 |
|---|---|
Fórmula molecular |
C14H8N2O6S |
Peso molecular |
332.29 g/mol |
Nombre IUPAC |
2-(3-nitrophenyl)sulfonylisoindole-1,3-dione |
InChI |
InChI=1S/C14H8N2O6S/c17-13-11-6-1-2-7-12(11)14(18)15(13)23(21,22)10-5-3-4-9(8-10)16(19)20/h1-8H |
Clave InChI |
PHSVFOGWVPUPFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)
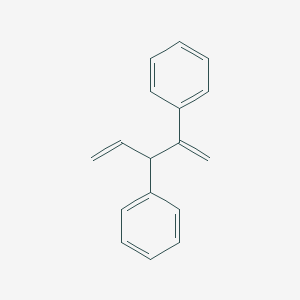
![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)
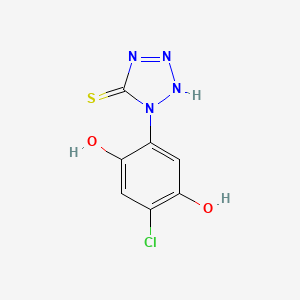
![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
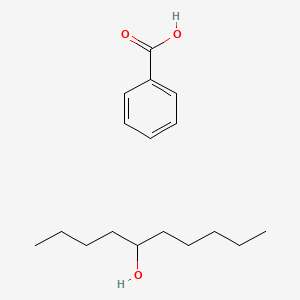

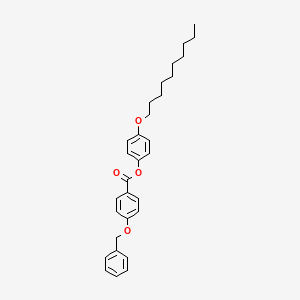
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)
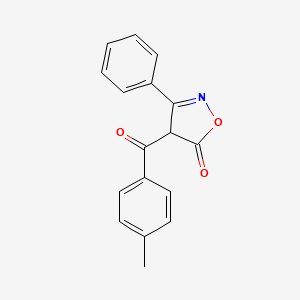
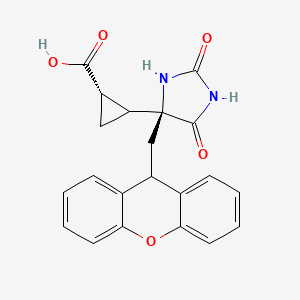
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)
